In Vivo Anti-Tumor Growth Inhibition in AML Xenograft Model
SC-203048, as a single agent, strongly inhibited the growth of human THP-1 acute myeloid leukemia (AML) xenograft tumors in athymic BALB/c nude mice when administered at 10 μg/kg every other day for a total of 7 doses [1]. While specific tumor growth inhibition percentages (T/C%) are not available in the abstract, the effect was statistically significant and described as 'strong,' placing it in a category of active single-agent FLT3 inhibitors for this model, a relevant distinction from multi-kinase inhibitors that may show activity through off-target effects.
| Evidence Dimension | In vivo tumor growth inhibition in AML xenograft |
|---|---|
| Target Compound Data | 10 μg/kg, every 2nd day for 7 doses; result: 'strongly inhibited' tumor growth [1] |
| Comparator Or Baseline | Baseline: vehicle-treated control group. The effect was significant enough to be documented in combination studies. |
| Quantified Difference | N/A (quantitative tumor volume data not available in the current source) |
| Conditions | Human THP-1 AML cells xenografted in athymic BALB/c nude mice; dosing: 10 μg/kg i.p. every 2nd day for 7 doses [1] |
Why This Matters
Demonstrates in vivo single-agent efficacy in a standard AML model, which is a critical filter for selecting FLT3 inhibitors for preclinical combination therapy studies.
- [1] Table 1. Co-Treatment with PN. Pharmaceuticals. 2020; 13(9):194. (Referencing Wang et al., 2012) View Source
